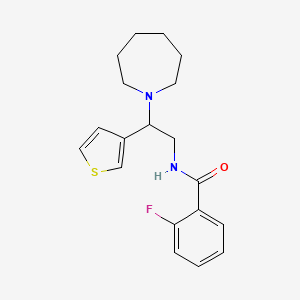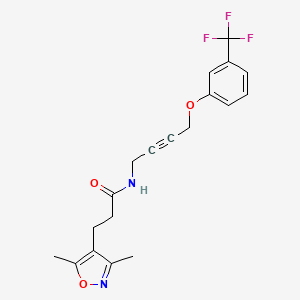
3-(3,5-dimethylisoxazol-4-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dimethylisoxazol-4-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide is a useful research compound. Its molecular formula is C19H19F3N2O3 and its molecular weight is 380.367. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethylisoxazol-4-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethylisoxazol-4-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonist
This compound has been studied for its potential as a neurokinin-1 (NK1) receptor antagonist, indicating its utility in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression. The solubility and effective application methods for clinical administration highlight its significance in therapeutic research (Harrison et al., 2001).
Mass Spectral Behavior
Research into the mass spectral behavior of related compounds, like 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide, has provided insights into the cleavage and elimination processes of acylamino substituents. This understanding aids in the analysis and application of such compounds in scientific investigations (Mallen et al., 1979).
Photoreactions and Organic Chemistry
Studies on the photoreactions of related compounds, such as N,N-dimethylpyruvamide, in different alcohols have revealed product distributions that depend on concentration. This research is pivotal for understanding the photoreactivity and potential applications in organic synthesis and photochemistry (Shima et al., 1984).
Antifungal and Antimicrobial Applications
The synthesis and evaluation of novel compounds bearing an aryl sulfonate moiety, including derivatives of pyrazole, isoxazole, and others, have shown antimicrobial and anti-inflammatory properties. This research contributes to the development of new therapeutic agents with potential applications in treating microbial infections and inflammation (Kendre et al., 2015).
Antioxidant and Anticancer Activity
Derivatives of this compound have been explored for their antioxidant and anticancer activities. Novel derivatives demonstrated significant activities, suggesting their potential use in developing treatments for cancer and other diseases associated with oxidative stress (Tumosienė et al., 2020).
Synthesis and Nonlinear Optical Absorption
Research into novel chalcone derivative compounds, including their synthesis and nonlinear optical properties, has identified potential applications in optical device technologies such as optical limiters. The unique absorption behavior underlines the significance of these compounds in advancing materials science (Rahulan et al., 2014).
Propriétés
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3/c1-13-17(14(2)27-24-13)8-9-18(25)23-10-3-4-11-26-16-7-5-6-15(12-16)19(20,21)22/h5-7,12H,8-11H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCCPZKDKTUXPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethylisoxazol-4-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2482958.png)
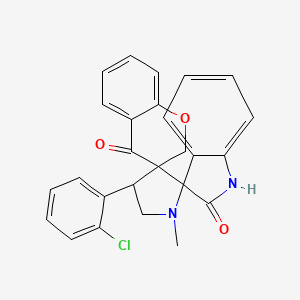
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide](/img/structure/B2482960.png)
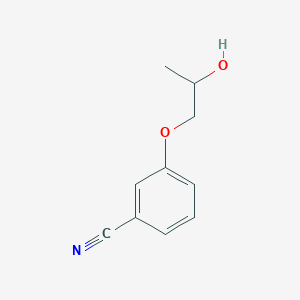
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2482963.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2482964.png)
![2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2482967.png)
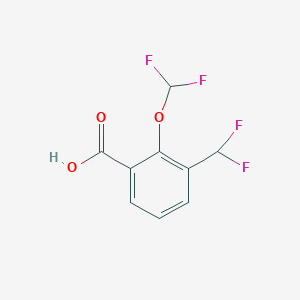
![4-(3,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2482970.png)
![4-[2-(3-Nitrophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione](/img/structure/B2482972.png)
![4-[(3E)-3-(6-chloro-2-oxo-4-phenylquinolin-3-ylidene)-5-(4-methoxyphenyl)pyrazolidin-1-yl]-4-oxobutanoic acid](/img/structure/B2482974.png)
![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2482976.png)
![2,2-Dimethyl-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]propan-1-one](/img/structure/B2482980.png)
